Differentiated Lipophilicity and Hydrogen-Bonding Profile Versus Methyl Ester and Free Acid Analogs
Ethyl 5-amino-1H-indole-2-carboxylate exhibits a computed XLogP3 of 2.5, which is intermediate between the more polar methyl ester analog (methyl 5-aminoindole-2-carboxylate, XLogP3 ~2.1) and the more lipophilic benzyl ester analogs [1]. This lipophilicity value aligns with the optimal range for passive membrane permeability and oral bioavailability according to Lipinski's rule of five, whereas the free carboxylic acid analog (5-amino-1H-indole-2-carboxylic acid, XLogP3 ~1.2) falls below the threshold for efficient passive diffusion [2]. Additionally, the ethyl ester retains the two hydrogen bond donors (indole NH and 5-NH₂) present across all analogs, but its three hydrogen bond acceptors (ester carbonyl and indole nitrogen) are identical to the methyl ester and one fewer than the free acid [1]. This specific balance of lipophilicity and hydrogen-bonding capacity makes the ethyl ester uniquely suitable for prodrug strategies requiring controlled esterase cleavage.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | Methyl 5-aminoindole-2-carboxylate (~2.1); 5-amino-1H-indole-2-carboxylic acid (~1.2) |
| Quantified Difference | ΔXLogP3 = +0.4 vs. methyl ester; ΔXLogP3 = +1.3 vs. free acid |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
This lipophilicity difference directly impacts passive permeability and metabolic stability, making the ethyl ester a preferred choice for prodrug design over the methyl ester (too polar) or free acid (too ionizable) when optimizing oral bioavailability.
- [1] PubChem. (2026). Ethyl 5-amino-1H-indole-2-carboxylate (CID 10726872); Methyl 5-amino-1H-indole-2-carboxylate (CID 24378660). Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
